(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate
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Overview
Description
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of 3-chloro-3-oxopropanoate, where the methyl group is substituted with a (4-methoxyphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate typically involves the esterification of 3-chloro-3-oxopropanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide are commonly used as oxidizing agents. The reaction is typically carried out in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Reduction: The major product is (4-Methoxyphenyl)methyl 3-hydroxy-3-oxopropanoate.
Oxidation: The major product is (4-Hydroxyphenyl)methyl 3-chloro-3-oxopropanoate.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the preparation of functional materials such as polymers and nanomaterials, which have applications in electronics, coatings, and sensors.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial cell wall synthesis. The molecular targets and pathways involved in its mechanism of action are typically identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
(4-Methoxyphenyl)methyl 3-chloro-3-oxopropanoate can be compared with other similar compounds such as:
(4-Nitrophenyl)methyl 3-chloro-3-oxopropanoate: This compound has a nitro group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
(4-Hydroxyphenyl)methyl 3-chloro-3-oxopropanoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and chemical stability.
Methyl 3-chloro-3-oxopropanoate: This compound lacks the (4-methoxyphenyl)methyl group, making it less complex and potentially less versatile in its applications.
Properties
CAS No. |
91101-70-1 |
---|---|
Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-4-2-8(3-5-9)7-16-11(14)6-10(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
REMMOZICMQVKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=O)Cl |
Origin of Product |
United States |
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